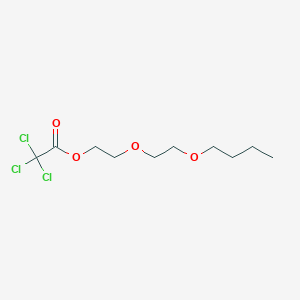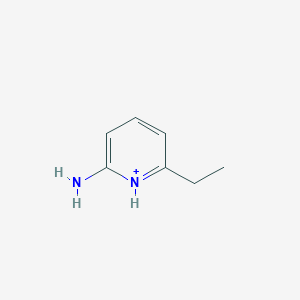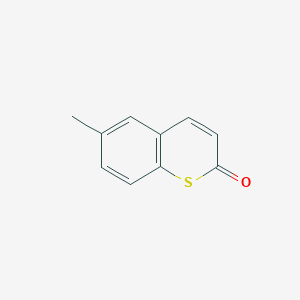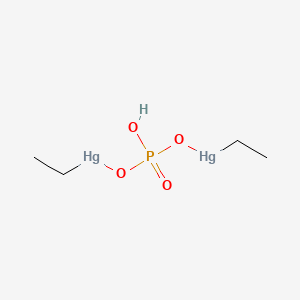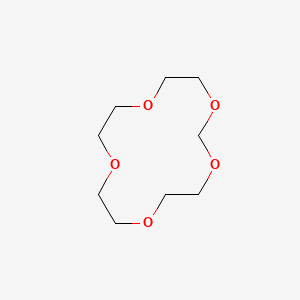
Hydroperoxide, heptyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the class of organic hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroperoxide, heptyl can be synthesized through the oxidation of heptane using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure . The process involves the formation of a hydroperoxy group at the terminal carbon of the heptane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as molybdenum or tungsten compounds can enhance the reaction rate and yield . The product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Hydroperoxide, heptyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form heptanoic acid or other oxygenated derivatives.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of acids or bases as catalysts.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanol.
Substitution: Various heptyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Hydroperoxide, heptyl has several applications in scientific research:
Biology: Studies have explored its role in lipid peroxidation and its effects on biological membranes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the production of polymers and as an initiator in polymerization reactions.
Mecanismo De Acción
The mechanism of action of hydroperoxide, heptyl involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate a cascade of reactions, leading to the oxidation of various substrates . The molecular targets include lipids, proteins, and nucleic acids, resulting in oxidative stress and potential cellular damage .
Comparación Con Compuestos Similares
- Hydroperoxide, methyl (CH₃OOH)
- Hydroperoxide, ethyl (C₂H₅OOH)
- Hydroperoxide, butyl (C₄H₉OOH)
Comparison: Hydroperoxide, heptyl is unique due to its longer carbon chain, which affects its physical properties such as boiling point and solubility. Compared to shorter-chain hydroperoxides, it has a higher boiling point and lower water solubility . These properties make it more suitable for certain industrial applications, such as in the production of high-molecular-weight polymers .
Propiedades
Número CAS |
20682-80-8 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
Clave InChI |
XIOGAMSXYSPUSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


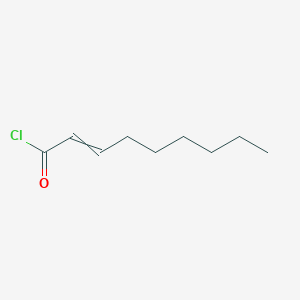
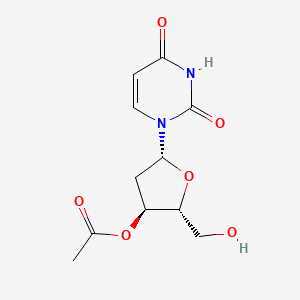
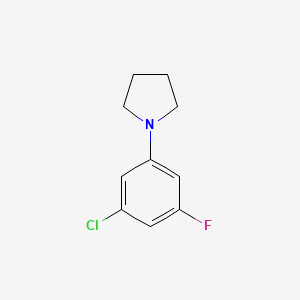
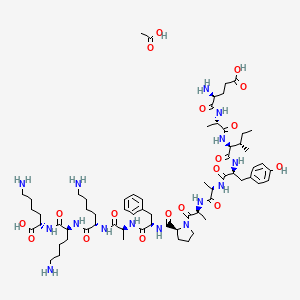
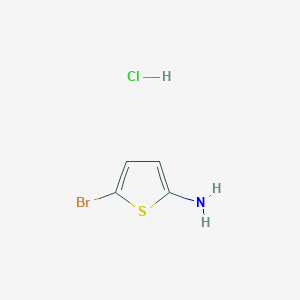

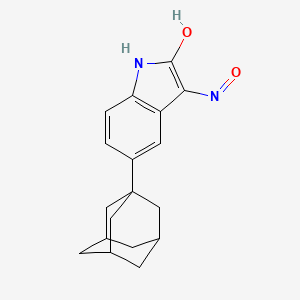

![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
